Cas no 386715-46-4 (4-(4-Chlorophenyl)thiophene-2-carboxylic acid)
4-(4-Chlorophenyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxylicacid, 4-(4-chlorophenyl)-
- 4-(4-chlorophenyl)thiophene-2-carboxylic acid
- 4-(p-chlorophenyl)-thiophene-2-carboxylic acid
- 386715-46-4
- SR-01000387688
- CS-0170962
- Peakdale1_000836
- HMS520F22
- BDBM50441097
- 4-(4-chloro-phenyl)-thiophene-2-carboxylic acid
- SCHEMBL2652069
- 1,4-Benzodioxane-6-boronicacid,pinacolester
- 431989-58-1
- AKOS015850241
- DTXSID30370960
- 4-(4-Chlorophenyl)thiophene-2-carboxylicacid
- FT-0644558
- MFCD01319431
- SR-01000387688-1
- LNGAFEJENIBSLI-UHFFFAOYSA-N
- 4-(4-Chlorophenyl)thiophene-2-carboxylic acid, AldrichCPR
- CHEMBL2430564
- AS-37307
- 4-(4-Chlorophenyl)-2-thiophenecarboxylic acid
- 4-(4-Chlorophenyl)thiophene-2-carboxylic acid
-
- MDL: MFCD01319431
- Inchi: 1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14)
- InChI Key: LNGAFEJENIBSLI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSC(C(=O)O)=C1
Computed Properties
- Exact Mass: 237.98600
- Monoisotopic Mass: 237.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5A^2
- XLogP3: 3.7
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.1±0.1 g/cm3
- Melting Point: 232-235 °C (Dec)
- Boiling Point: 220.7±23.0 °C at 760 mmHg
- Flash Point: 87.3±22.6 °C
- Refractive Index: 1.466
- PSA: 65.54000
- LogP: 3.76670
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(4-Chlorophenyl)thiophene-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
4-(4-Chlorophenyl)thiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Chlorophenyl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 006890-1g |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 1g |
$159.00 | 2023-09-06 | ||
| Matrix Scientific | 006890-500mg |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 500mg |
$94.00 | 2023-09-06 | ||
| Fluorochem | 023757-250mg |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 97% | 250mg |
£45.00 | 2022-03-01 | |
| AstaTech | 58016-1/G |
4-(P-CHLOROPHENYL)-THIOPHENE-2-CARBOXYLIC ACID |
386715-46-4 | 97% | 1g |
$147 | 2023-09-16 | |
| AstaTech | 58016-5/G |
4-(P-CHLOROPHENYL)-THIOPHENE-2-CARBOXYLIC ACID |
386715-46-4 | 97% | 5g |
$547 | 2023-09-16 | |
| Fluorochem | 023757-5g |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 97% | 5g |
£230.00 | 2022-03-01 | |
| Fluorochem | 023757-1g |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 97% | 1g |
£87.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006890-1g |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 1g |
2583.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006890-500mg |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 500mg |
1527.0CNY | 2021-07-05 | ||
| Chemenu | CM199981-5g |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid |
386715-46-4 | 95% | 5g |
$426 | 2021-08-05 |
4-(4-Chlorophenyl)thiophene-2-carboxylic acid Suppliers
4-(4-Chlorophenyl)thiophene-2-carboxylic acid Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-(4-Chlorophenyl)thiophene-2-carboxylic acid
Professional Introduction to 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid (CAS No. 386715-46-4)
4-(4-Chlorophenyl)thiophene-2-carboxylic acid, with the chemical formula C₁₁H₇ClO₂ and CAS number 386715-46-4, is a significant compound in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of a chlorophenyl group and a carboxylic acid moiety in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The< strong>4-(4-Chlorophenyl)thiophene-2-carboxylic acid molecule exhibits a distinct aromatic system characterized by a thiophene ring fused with a chlorinated phenyl ring. This structural configuration allows for multiple sites of functionalization, enabling the synthesis of complex derivatives with tailored properties. The carboxylic acid group at the 2-position of the thiophene ring is particularly noteworthy, as it serves as a key site for further chemical modifications, such as esterification, amidation, or coupling reactions. These modifications are essential for developing novel therapeutic agents targeting various diseases.
In recent years, there has been growing interest in thiophene derivatives due to their potential applications in medicinal chemistry. The< strong>4-(4-Chlorophenyl)thiophene-2-carboxylic acid has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Several research groups have reported the synthesis of analogs derived from this compound, demonstrating its utility as a scaffold for drug discovery. For instance, modifications at the chlorophenyl ring have been explored to enhance binding affinity to biological targets, while the carboxylic acid group has been utilized to introduce polar functionalities that improve solubility and bioavailability.
One of the most compelling aspects of< strong>4-(4-Chlorophenyl)thiophene-2-carboxylic acid is its role in the development of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors involved in disease pathways. Recent studies have highlighted its potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. By targeting these enzymes, derivatives of< strong>4-(4-Chlorophenyl)thiophene-2-carboxylic acid have shown promise in reducing inflammation and alleviating symptoms associated with chronic inflammatory diseases.
The< strong>CAS no. 386715-46-4 identification ensures that researchers can reliably source and utilize this compound in their experiments. The precise chemical specification provided by the CAS number allows for consistent reproducibility across different laboratories, which is crucial for scientific validation and commercial development. Moreover, the compound's stability under various storage conditions makes it suitable for long-term research projects and industrial applications.
In addition to its pharmaceutical applications, 4-(4-Chlorophenyl)thiophene-2-carboxylic acid has shown potential in materials science. Thiophene derivatives are known for their excellent electronic properties, making them suitable candidates for organic semiconductors and conductive polymers. The introduction of electron-withdrawing groups like the carboxylic acid moiety can modulate the electronic characteristics of these materials, enhancing their performance in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of< strong>4-(4-Chlorophenyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or oxidation reactions to introduce the desired functional groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are critical for transitioning laboratory-scale discoveries into industrial manufacturing.
The biological activity of< strong>4-(4-Chlorophenyl)thiophene-2-carboxylic acid has been further explored through computational modeling and high-throughput screening techniques. These approaches have facilitated the identification of lead compounds with enhanced potency and selectivity. For example, virtual screening algorithms have been used to predict binding interactions between< strong>4-(4-Chlorophenyl)thiophene-2-carboxylic acid-derived compounds and target proteins, guiding medicinal chemists in optimizing molecular structures.
In conclusion, CAS no. 386715-46-4, corresponding to 4-(4-Chlorophenyl)thiophene-2-carboxylic acid, is a versatile compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it an excellent scaffold for developing novel therapeutics targeting various diseases. Additionally, its potential in advanced materials underscores its broad utility across multiple scientific disciplines. As research continues to uncover new applications for thiophene derivatives,< strong> 386715-46-4 will undoubtedly remain a key compound in both academic and industrial settings.
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